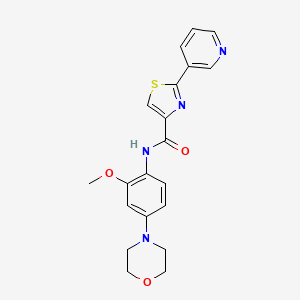
IRAK inhibitor 6
Übersicht
Beschreibung
IRAK inhibitor 6 is a selective Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor . It is used for research purposes and has an IC50 of 0.16 μM . It is also known to inhibit interleukin-1 receptor associated kinase 4 (IRAK-4) with an IC50 of 160 nM .
Molecular Structure Analysis
The molecular weight of this compound is 396.46 . Its molecular formula is C20H20N4O3S . A study has been conducted on the design of novel IRAK4 inhibitors using molecular docking, dynamics simulation, and 3D-QSAR studies .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 396.46 and a molecular formula of C20H20N4O3S .
Wissenschaftliche Forschungsanwendungen
Necrotizing Enterocolitis (NEC) Treatment
Hou, Lu, and Zhang (2018) demonstrated that IRAK inhibitors can alleviate symptoms of NEC in neonatal rats, including reducing weight loss and intestinal damage. These inhibitors work by reducing the release of pro-inflammatory cytokines and inhibiting the Toll-like receptor (TLR) signaling pathway (Hou, Lu, & Zhang, 2018).
Degradation by Proteasomes
Yamin and Miller (1997) found that IRAK is degraded by proteasomes following phosphorylation, which is essential for the signaling of interleukin-1 (IL-1) (Yamin & Miller, 1997).
Inflammatory Mediator Inhibition
Du et al. (2014) researched IRAK-M, an inhibitor of Toll-like receptor signaling, finding that it redirects IRAK-4 activity and inhibits IRAK-1/2 activity. This makes IRAK-M a potential therapeutic target for various inflammatory conditions (Du et al., 2014).
Cancer Treatment
Singer et al. (2018) reviewed the roles of IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, highlighting their key roles in the pathophysiologies of cancers, metabolic, and inflammatory diseases, and the potential benefits of IRAK inhibition as a therapeutic strategy (Singer et al., 2018).
NF-κB Activation Inhibition
Shen et al. (2016) discovered that celastrol, an NF-κB activation inhibitor, targets IRAKs. By inhibiting IRAKs, celastrol can effectively prevent NF-κB activation, which is crucial for certain pathways like the IL-1R/TLR superfamily (Shen et al., 2016).
Breast Cancer Cells Sensitivity to Chemotherapy
Rezaei et al. (2021) found that IRAK1/4 inhibitors can suppress the expression of inflammatory cytokines in breast cancer cells, suggesting a potential mechanism in developing resistance to chemotherapy drugs (Rezaei et al., 2021).
Wirkmechanismus
Target of Action
The primary target of IRAK inhibitor 6 is the Interleukin-1 receptor-associated Kinase 4 (IRAK-4) . IRAK-4 is a serine-threonine kinase that plays a critical role in triggering the release of proinflammatory cytokines . It is necessary for most signaling by activated Toll-like receptors (TLRs) and is implicated in IFNα/β secretion by activating interferon response factors 3 and 7 (IRF3/7) .
Mode of Action
This compound interacts with IRAK-4, inhibiting its kinase activity . Irak-4 remains effective despite this inhibition due to the "scaffolding effect" . This effect is attributed to the myddosome complex formed by IRAK-4 with myd88, IRAK-2, and IRAK-1, which can cause the activation of downstream effector TRAF6 despite inhibition of the kinase domain of IRAK-4 .
Pharmacokinetics
This compound shows low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which is achieved by Day 5-7 of dosing . Less than 1% of the dose is recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min .
Result of Action
The inhibition of IRAK-4 leads to the suppression of the release of proinflammatory cytokines and the activation of the MAPK and NF-κB pathway . This results in the reduction of inflammation and the potential treatment of diseases ranging from oncology to autoimmune disorders to neurodegeneration .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of food and acid-reducing agents . For instance, co-administration of omeprazole with this compound reduced its exposure (AUC and Cmax) by 23% and 43%, respectively .
Safety and Hazards
IRAK inhibitor 6 is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, appropriate first aid measures should be taken .
Zukünftige Richtungen
IRAK inhibitor 6 has shown promise in the treatment of various diseases. For instance, it has been suggested that IRAK4 inhibition can be exploited in relapsed/refractory (R/R) AML/MDS . Moreover, IRAK1 has been found to contribute to IRAK4 inhibitor resistance, suggesting that high potency antagonism of both kinases will be required for optimal inhibition of NF-κB-mediated transcriptional responses in disease-propagating MDS and AML cells .
Biochemische Analyse
Biochemical Properties
IRAK inhibitor 6 plays a crucial role in biochemical reactions by targeting and inhibiting IRAK-4. IRAK-4 is a serine-threonine kinase that is essential for the activation of downstream signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . By inhibiting IRAK-4, this compound prevents the phosphorylation and activation of these pathways, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) . This inhibition is achieved through the binding of this compound to the kinase domain of IRAK-4, with an IC50 value of 160 nM .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In immune cells, such as macrophages and dendritic cells, this compound inhibits the activation of NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines . This inhibition can modulate the immune response, making this compound a potential therapeutic agent for autoimmune and inflammatory diseases . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key transcription factors and enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the kinase domain of IRAK-4, thereby preventing the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the formation of the myddosome complex, which is essential for the activation of NF-κB and MAPK pathways . By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and modulates the immune response . Additionally, this compound has been shown to inhibit the activation of interferon response factors 3 and 7 (IRF3/7), further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In in vitro studies, this compound has been shown to maintain its inhibitory activity over extended periods, with minimal degradation . Long-term exposure to this compound in cell culture models has demonstrated sustained inhibition of NF-κB and MAPK pathways, leading to prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits IRAK-4 activity and reduces the production of pro-inflammatory cytokines without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and immunosuppression . These dose-dependent effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IRAK-4 and other kinases involved in immune signaling . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments, including the cytoplasm and nucleus . Additionally, this compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK-4 and other signaling molecules . Additionally, this compound can translocate to the nucleus, where it may influence gene expression and other nuclear processes . The subcellular localization of this compound is regulated by various factors, including targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSRUVXPODZKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659160 | |
| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1042672-97-8 | |
| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)
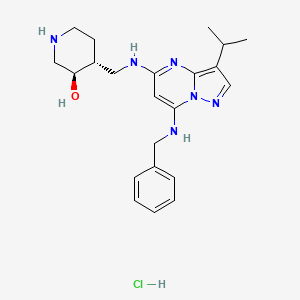
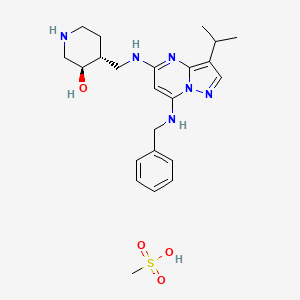

![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)
![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)
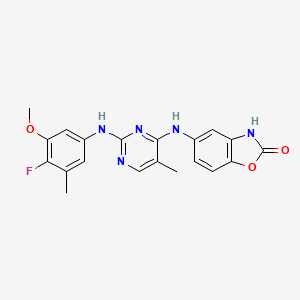
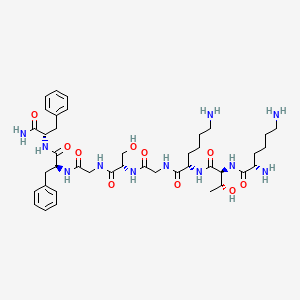
![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)